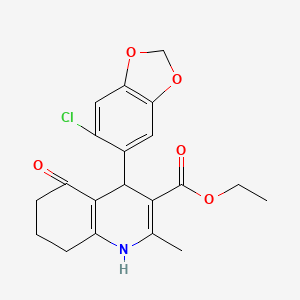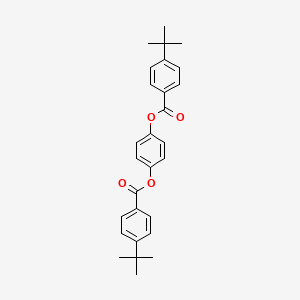![molecular formula C12H14Cl3N3O2S B11708060 N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-tricloro-1-{[(2-metoxifenil)carbamotioil]amino}etil)acetamida es un compuesto orgánico complejo con la fórmula molecular C19H20Cl3N5OS Este compuesto es conocido por su estructura química única, que incluye un grupo triclorometilo, un grupo metoxifenil y un grupo carbamotioil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2,2,2-tricloro-1-{[(2-metoxifenil)carbamotioil]amino}etil)acetamida generalmente implica múltiples pasos. Un método común incluye la reacción de 2-metoxianilina con cloruro de tricloroacetilo para formar un intermedio, que luego se hace reaccionar con tiourea para producir el compuesto final. Las condiciones de reacción a menudo requieren el uso de disolventes como diclorometano y catalizadores como trietilamina para facilitar las reacciones.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala utilizando rutas sintéticas similares. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. El uso de reactivos de alta pureza y estrictas medidas de control de calidad garantiza la consistencia y confiabilidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2,2,2-tricloro-1-{[(2-metoxifenil)carbamotioil]amino}etil)acetamida sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como hidruro de litio y aluminio pueden convertir el compuesto en aminas o alcoholes correspondientes.
Sustitución: El grupo triclorometilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles, lo que da como resultado la formación de nuevos derivados.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones ácidas o básicas.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; condiciones anhidras.
Sustitución: Aminas, tioles; disolventes como diclorometano, etanol.
Principales productos formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas, alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como reactivo en la síntesis orgánica para la preparación de varios derivados e intermedios.
Biología: Investigado por su potencial como inhibidor de enzimas y proteínas específicas, particularmente en la investigación del cáncer.
Medicina: Explorado por su potencial terapéutico en el tratamiento de ciertas enfermedades, incluyendo su papel como agente anticancerígeno.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos, incluyendo la síntesis de polímeros y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de N-(2,2,2-tricloro-1-{[(2-metoxifenil)carbamotioil]amino}etil)acetamida implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en la investigación del cáncer, se ha demostrado que inhibe la actividad de ciertas oncoproteínas, lo que lleva a la interrupción de la proliferación de células cancerosas y la inducción de apoptosis. La capacidad del compuesto para formar fuertes enlaces covalentes con proteínas diana es un factor clave en su mecanismo de acción.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2,2,2-tricloro-1-{[(4-metoxifenil)carbamotioil]amino}etil)acetamida
- N-(2,2,2-tricloro-1-{[(2,5-dimetoxifenil)carbamotioil]amino}etil)benzamida
- N-(2,2,2-tricloro-1-{[(4-metoxifenil)carbamotioil]amino}etil)propanamida
Singularidad
N-(2,2,2-tricloro-1-{[(2-metoxifenil)carbamotioil]amino}etil)acetamida destaca por sus características estructurales específicas, como la presencia de un grupo metoxilo en el anillo fenilo y el grupo triclorometilo.
Propiedades
Fórmula molecular |
C12H14Cl3N3O2S |
|---|---|
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H14Cl3N3O2S/c1-7(19)16-10(12(13,14)15)18-11(21)17-8-5-3-4-6-9(8)20-2/h3-6,10H,1-2H3,(H,16,19)(H2,17,18,21) |
Clave InChI |
WLUZFBCJUFIJHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1OC |
Solubilidad |
19 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)

![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)

![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)


![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
